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Compound of Interest

Compound Name: ASNOO07 benzenesulfonate

Cat. No.: B8210178

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ASNOO7, a potent and
selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), for the treatment
of cancers harboring RAS mutations. ASNOO7 is an orally bioavailable, ATP-competitive
inhibitor currently under clinical investigation.[1][2]

Mechanism of Action

ASNOOQ7 targets the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling
cascade, ERK1 and ERK2.[3] In healthy cells, the RAS-RAF-MEK-ERK pathway is tightly
regulated to control cellular processes like proliferation and survival.[4] However, in a significant
portion of human cancers, mutations in RAS genes (KRAS, NRAS, HRAS) lead to the
constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6]

ASNOO7 acts by directly binding to ERK1 and ERK2, preventing their kinase activity. This
blockade inhibits the phosphorylation of downstream substrates, such as RSK1, FRA1, and
Elk1, which are crucial for cell cycle progression and survival.[7][8] A key characteristic of
ASNOOQ7 is its slow dissociation rate, resulting in a long target residence time and sustained
pathway inhibition.[2][8][9] By targeting the final node in the cascade, ASNOO7 has the potential
to be effective in tumors that have developed resistance to upstream inhibitors like BRAF and
MEK inhibitors.[3][8]
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Caption: ASNOO7 inhibits the final step of the MAPK pathway.

Preclinical and Clinical Data
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ASNO0O07 has demonstrated significant antitumor activity in a wide range of preclinical models
and is being evaluated in clinical trials.[3][9]

ASNO0O7 potently inhibits ERK1 and ERK2 kinase activity and shows strong antiproliferative
effects, particularly in cancer cell lines with mutations in the RAS/RAF pathway.

Table 1: Biochemical and Cellular Activity of ASNOO7

Target/Cell Mutation

Assay Type . IC50 Value Reference
Line Status

Biochemical
ERK1 / ERK2 N/A ~2nM [8][10][11]

Kinase Assay

RAS/RAF Mutant

Antiproliferation ) BRAF, KRAS,
Cell Lines 37 nM [71[12]
Assay ) NRAS
(Median)
o ] RAS/RAF Wild-
Antiproliferation ) ]
Type Cell Lines Wild-Type >10,000 nM [12]
Assay )
(Median)

Table 2: Comparative Antiproliferative Activity (IC50) in RAS/RAF Mutant Cell Lines

Compound Median IC50 (nM) Reference
ASN007 37 [1]012]
Ulixertinib (BVD-523) >100 [1][13]
Ravoxertinib (GDC-0994) >100 [1][13]

ASNOOQ7's activity extends across numerous KRAS mutation subtypes, including G12C, G12D,
G12V, and G13D.[1][11]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the
potent antitumor activity of ASNOO7.

Table 3: In Vivo Antitumor Activity of ASNOQO7
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Cancer . ]
Model Type Mutation Dosing Outcome Reference
Type
) Strong tumor
Pancreatic 40 mg/kg,
Xenograft KRAS G12C . growth [71[12][14]
(MIA PaCa-2) p.o., daily o
inhibition
Strong tumor
Colorectal 40 mg/kg,
Xenograft KRAS G13D . growth [7][12][14]
(HCT116) p.o., daily o
inhibition
Neuroblasto Strong tumor
40 mg/kg,
Xenograft ma (SK-N- NRAS Q61K . growth [12]
p.o., daily o
AS) inhibition
- Tumor
PDX Melanoma BRAF V600E  Not specified ] [3][8]
regression
Various N Strong anti-
PDX Colorectal Not specified o [8]
KRAS tumor activity

Notably, ASNOO7 induces tumor regression in a melanoma PDX model resistant to both BRAF
and MEK inhibitors, highlighting its potential to overcome resistance.[3][8] Furthermore,
preclinical studies show that combining ASNOO7 with the PI3K inhibitor copanlisib results in
enhanced antitumor activity, providing a rationale for combination therapies.[1][3]

The first-in-human Phase 1 trial (NCT03415126) evaluated the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of ASNOQ7 in patients with advanced
solid tumors harboring RAS, RAF, or MEK mutations.[2][9]

Table 4. Summary of Phase 1 Clinical Trial (NCT03415126) Results
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Parameter

Finding

Reference

Dosing Regimens

Once Daily (QD) and Once
Weekly (QW)

[9]

Maximum Tolerated Dose
(MTD)

40 mg QD; 250 mg QW

[2]19]

Recommended Phase 2 Dose

250 mg QW

[9]

Common Treatment-Related
Adverse Events (TRAES)

Rash, Central Serous
Retinopathy (CSR),
Nausea/Vomiting, Diarrhea,

Fatigue

[2]19]

Dose-Limiting Toxicities (DLTSs)

Grade 3 CSR, Grade 3 Rash,
Grade 3 AST

[9]

Preliminary Efficacy

Confirmed Partial Response
(-57%) in HRAS-mutant

salivary gland cancer

[9]

Stable disease in KRAS-

mutant ovarian cancer (>9 9]

months)

Stable disease in BRAF

V600E-mutant thyroid cancer [9]

(>8 months)

Pharmacokinetics (t1/2) 10-15 hours

[9]

The results indicate that ASNOO7 has a manageable safety profile and shows encouraging

signs of clinical activity in heavily pretreated patients with MAPK pathway-altered tumors.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are

representative protocols for key experiments used to characterize ASNOQ7.

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://www.researchgate.net/publication/340220302_Abstract_PR09_Phase_1_clinical_safety_and_efficacy_of_ASN007_a_novel_oral_ERK12_inhibitor_in_patients_with_RAS_RAF_or_MEK_mutant_advanced_solid_tumors
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://www.researchgate.net/publication/340220302_Abstract_PR09_Phase_1_clinical_safety_and_efficacy_of_ASN007_a_novel_oral_ERK12_inhibitor_in_patients_with_RAS_RAF_or_MEK_mutant_advanced_solid_tumors
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://aacrjournals.org/mct/article/18/12_Supplement/PR09/231935/Abstract-PR09-Phase-1-clinical-safety-and-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This assay quantifies the direct inhibitory effect of ASNOO7 on the enzymatic activity of purified
ERK1/2.

e Principle: AHomogeneous Time-Resolved Fluorescence (HTRF) or radiometric assay is
used to measure the phosphorylation of a specific peptide substrate by the ERK enzyme.[15]
[16]

e Protocol Outline:

o Reagents: Purified active ERK1 or ERK2 enzyme, biotinylated peptide substrate (e.g.,
MBP-ULight), ATP ([y-33P]ATP for radiometric assay), kinase assay buffer (e.g., 50 mM
HEPES pH 7.3, 10 mM MgClz, 1 mM DTT, 0.01% Brij 35), and ASNOO7 serial dilutions.[16]
[17]

o Procedure: a. Add ASNOO7 dilutions or DMSO (vehicle control) to assay wells. b. Add
ERK1/2 enzyme and incubate for a defined pre-incubation period (e.g., 30 minutes).[16] c.
Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. d. Allow the
reaction to proceed for a set time (e.g., 60 minutes) at room temperature. e. Stop the
reaction and add detection reagents (e.g., Europium-labeled anti-phospho-substrate
antibody for HTRF).

o Data Analysis: Read the signal (TR-FRET ratio or radioactivity). Normalize data against
positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus
log[ASNOO07] and fit to a four-parameter logistic equation to determine the IC50 value.

This assay measures the effect of ASNOO7 on the growth of cancer cell lines.

e Principle: Cells are cultured in the presence of the inhibitor, and cell viability is measured
using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTS) readout.

e Protocol Outline:

o Cell Seeding: Plate cells (e.g., HCT116, MIA PaCa-2) in 96-well plates at an appropriate
density and allow them to adhere overnight.

o Treatment: Treat cells with a range of concentrations of ASNOO7 or DMSO vehicle control.
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o Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

o Detection: Add the viability reagent (e.g., CellTiter-Glo) to the wells, incubate as per the
manufacturer's instructions, and measure the luminescent signal with a plate reader.

o Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Calculate the
IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.

This method is used to confirm that ASNOO7 inhibits ERK signaling within the cell by measuring
the phosphorylation of downstream targets.

e Principle: Protein lysates from treated cells are separated by size, and specific
phosphorylated proteins (e.g., p-RSK) and total proteins are detected using specific
antibodies.

e Protocol Outline:

o Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various
concentrations of ASNOO7 for a specified time (e.g., 4 hours).[7][15]

o Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and
phosphatase inhibitors.

o Quantification: Determine protein concentration using a BCA or Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide
gel and transfer to a PVDF or nitrocellulose membrane.

o Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat
milk). b. Incubate with a primary antibody against a phosphorylated ERK target (e.g., anti-
phospho-RSK1 Ser380) overnight at 4°C.[15] c. Wash and incubate with an appropriate
HRP-conjugated secondary antibody. d. Visualize bands using an enhanced
chemiluminescence (ECL) substrate.

o Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total
protein (e.g., total RSK1) and a loading control (e.g., GAPDH or (3-actin) to ensure equal
loading.
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o Analysis: Quantify band intensities using densitometry.
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Caption: A typical workflow for assessing antiproliferative activity.

This protocol evaluates the antitumor effect of ASNOO7 in a living animal model.

 Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once
tumors are established, mice are treated with ASNOO7, and tumor growth is monitored over
time.[18]

e Protocol Outline:

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5
million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID
mice).[18]

o Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~100-
150 mm3).[1]

o Randomization: Randomize mice into treatment groups (e.g., vehicle control, ASNOO7 at
various doses).

o Treatment: Administer ASNOO7 or vehicle orally (p.o.) according to the planned schedule
(e.g., once daily).[7][14]

o Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate
tumor volume (Volume = 0.5 x Length x Width2). Monitor animal body weight and overall
health as indicators of toxicity.
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o Endpoint: Continue the study until tumors in the control group reach a predetermined size

or for a defined duration.

o Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics
such as Tumor Growth Inhibition (TGI) to determine efficacy.
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Caption: Standard workflow for evaluating in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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